molecular formula C19H32O2 B1668540 2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol CAS No. 57717-80-3

2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol

Cat. No.: B1668540
CAS No.: 57717-80-3
M. Wt: 292.5 g/mol
InChI Key: XLWJPQQFJNGUPA-UHFFFAOYSA-N
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Scientific Research Applications

CGP 7930 has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol plays a significant role in biochemical reactions as an antioxidant. It interacts with various enzymes, proteins, and other biomolecules to inhibit oxidative stress. One of the key interactions is with γ-aminobutyric acid B (GABA B) receptors, where it acts as a positive allosteric modulator . This interaction enhances the function of GABA B receptors, which are involved in inhibitory neurotransmission in the central nervous system . Additionally, BHT has been shown to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, BHT enhances the inhibitory effect of GABA B receptor agonists on the oscillatory activity of cultured cortical neurons . This modulation of GABA B receptor activity can impact neurotransmission and neuronal excitability. Furthermore, BHT has been shown to reduce self-administration of alcoholic drinks and cocaine in animal studies, indicating its potential therapeutic utility in addiction treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA B receptors. BHT acts as a positive allosteric modulator, enhancing the potency and efficacy of GABA B receptor agonists . This modulation occurs through binding interactions at a site different from the agonist binding site, increasing the affinity of agonists for the receptor . Additionally, BHT has been shown to modulate inwardly rectifying potassium channels and Ca2+ signaling in human embryonic kidney 293 cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. BHT is relatively stable, but its antioxidant activity can decrease due to degradation over extended periods. Long-term studies have shown that BHT can have sustained effects on cellular function, such as prolonged modulation of GABA B receptor activity and inhibition of lipid peroxidation . The specific temporal dynamics of these effects can vary depending on the experimental conditions and the biological system being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, BHT has been shown to have anxiolytic effects and enhance the efficacy of GABA B receptor agonists . At high doses, BHT can exhibit toxic or adverse effects, such as lung injury and tumor promotion in mice. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its antioxidant activity. It interacts with enzymes and cofactors involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . BHT’s antioxidant properties help maintain metabolic flux and regulate metabolite levels, thereby protecting cells from oxidative damage and maintaining cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. BHT can accumulate in cellular membranes due to its lipophilic nature, where it exerts its antioxidant effects . The distribution of BHT within tissues can vary depending on factors such as dosage, administration route, and the specific biological system being studied .

Subcellular Localization

The subcellular localization of this compound is primarily within cellular membranes and organelles involved in oxidative stress responses. BHT can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cellular membranes allows it to effectively inhibit lipid peroxidation and protect cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CGP 7930 involves the reaction of 2,6-di-tert-butylphenol with 3-chloro-2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for CGP 7930 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: CGP 7930 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of hydrocarbon derivatives.

    Substitution: Formation of alkyl or aryl-substituted derivatives.

Comparison with Similar Compounds

Uniqueness of CGP 7930: CGP 7930 is unique in its ability to act as a positive allosteric modulator of both gamma-aminobutyric acid type B and gamma-aminobutyric acid type A receptors, as well as its ability to block potassium channels. This multifaceted action makes it a valuable tool for studying the complex modulation of neuronal signaling and its potential therapeutic applications .

Properties

IUPAC Name

2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWJPQQFJNGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407620
Record name 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57717-80-3
Record name 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57717-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP-7930
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A three-neck, three-liter flask equipped with a mechanical stirrer, thermometer and an addition funnel was charged with 80 grams of sodium hydroxide and 80 milliliters of water under a nitrogen atmosphere. The mixture was stirred until dissolved and a mixture of 450 milliliters of benzene and 12.5 milliliters of 40 percent methanolic benzyl trimethyl ammonium hydroxide was added forming a benzene-water mixture. A mixture of 383 grams of 3,5-di-t-butyl-4-hydroxy benzyl chloride and 144 grams of isobutyraldehyde was prepared and placed in the addition funnel. The benzyl chloride/isobutyraldehyde mixture was added to the mixture of benzene and water while the flask contents were vigorously stirred at a temperature of 50° C to 60° C over a two-hour period. After addition was complete, the mixture was stirred for an additional one-half hour at room temperature. The mixture was hydrolyzed with dilute hydrochloric acid until the benzene layer turned clear yellow-orange color. The benzene layer was separated and the benzene evaporated to obtain 453 grams of 2,2-di-methyl-3-(3,5-di-t-butyl-4-hydroxyphenyl)propanol. The melting point of the product was between 72° C and 74° C after recrystalization from hexane.
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Synthesis routes and methods II

Procedure details

125 g (1 mol) of 80% strength aqueous 2,2-dimethyl-3-hydroxypropanal (crude mixture from the synthesis, reduced to a water content of 20% by distillation), 185 g (0.9 mol) of 2,6-di-t-butylphenol, 12 g (0.11 mol) of 40% strength aqueous dimethylamine and 700 g of methanol are reacted in a stirred autoclave at 180° C. under autogenous pressure of 20-30 bar for 10 h. After the autoclave has cooled and the pressure has been released, 28 g of Raney Ni (0.03 parts based on complete mixture) are added to the reaction mixture and hydrogenation is carried out at 80° C. under 80 bar of hydrogen for 5 h. Workup of the mixture by distillation yields 239 g (91%) of 3-(3,5-di-t-butyl-4-hydroxyphenyl)-2,2-dimethylpropanol (boiling point 142°-145° C.; melting point 84°-86° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Reactant of Route 2
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2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Reactant of Route 3
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Reactant of Route 4
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Reactant of Route 5
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol
Reactant of Route 6
2,6-Ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol

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